N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
Description
N-[2-(5,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is a synthetic small molecule featuring a benzofuran core fused with a chromen-2-one (coumarin) moiety and a cyclopropanecarboxamide substituent. The chromen-2-one ring system, substituted with methyl groups at positions 5 and 7, contributes to its lipophilic character, while the benzofuran and cyclopropane rings introduce structural rigidity. This compound shares structural homology with pharmacologically active coumarin and benzofuran derivatives, which are known for diverse biological activities, including anticancer and anti-inflammatory effects .
The IUPAC name explicitly defines its substituents: the chromen-4-yl group (2-oxo-2H-chromene) at position 2 of the benzofuran ring, with methyl groups at positions 5 and 5. The cyclopropanecarboxamide group is attached to the benzofuran’s position 6.
Properties
IUPAC Name |
N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-12-9-13(2)20-16(11-19(25)27-18(20)10-12)22-21(24-23(26)14-7-8-14)15-5-3-4-6-17(15)28-22/h3-6,9-11,14H,7-8H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXVXIOVEPMVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines elements of chromone and benzofuran, which are known for their diverse biological activities. The molecular formula is with a molar mass of approximately 345.38 g/mol. Its structural components contribute to its interaction with various biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H19N1O4 |
| Molar Mass | 345.38 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines.
Mechanism of Action:
The compound appears to induce apoptosis in cancer cells through several pathways:
- Caspase Activation: Increased levels of caspase-3 and caspase-9 have been observed, indicating activation of apoptotic pathways.
- Bax/Bcl-2 Ratio Alteration: A higher Bax/Bcl-2 ratio suggests enhanced pro-apoptotic signaling, leading to increased cell death in tumor tissues .
Table 2: Anticancer Activity Data
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-[2-(5,7-dimethyl-2-oxo-2H-chromen... | HCT116 | 10 | Apoptosis via caspase activation |
| Benzofuran Derivative A | NCI-H460 | 12 | Bax/Bcl-2 modulation |
| Benzofuran Derivative B | A2780 | 11 | Induction of apoptosis |
Anti-inflammatory Activity
Benzofuran derivatives are also noted for their anti-inflammatory properties. Studies indicate that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thus providing a dual benefit in treating conditions associated with inflammation and cancer .
Case Study 1: In Vivo Efficacy
In a study involving nude mice bearing human cancer xenografts, the compound demonstrated significant tumor growth inhibition without causing substantial weight loss in the subjects. This suggests a favorable therapeutic index and potential for clinical applications .
Case Study 2: Comparative Analysis with Standard Treatments
A comparative analysis showed that this compound was more effective than traditional chemotherapeutic agents like gemcitabine in certain cancer models. The enhanced efficacy was attributed to its ability to induce apoptosis more effectively than standard treatments .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in the field of medicinal chemistry, particularly due to its structural resemblance to other bioactive compounds. Its applications include:
Antiviral Activity
Research has indicated that derivatives of coumarin compounds, including those resembling N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide, show antiviral properties. A study highlighted the synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives that exhibited antiviral activity against Parvovirus B19, suggesting a pathway for developing antiviral agents based on coumarin structures .
Antimicrobial Properties
The compound has been screened for antimicrobial activity. Research involving similar coumarin derivatives demonstrated effectiveness against various bacterial strains, indicating that the structural features of this compound could be exploited for designing new antimicrobial agents .
Antidiabetic Effects
Studies have shown that coumarin derivatives can influence glucose metabolism and exhibit antidiabetic properties. For instance, compounds related to this compound have been evaluated for their ability to lower blood glucose levels in diabetic models .
Pharmacological Applications
The pharmacological implications of this compound are noteworthy:
Anti-inflammatory Activity
Coumarin derivatives are known for their anti-inflammatory effects. The structure of this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .
Neuroprotective Effects
Research indicates that certain coumarin compounds can protect neuronal cells from excitotoxic damage. This suggests that N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-y]cyclopropanecarboxamide may have neuroprotective properties, potentially useful in neurodegenerative disease therapies .
Material Science Applications
In addition to biological applications, this compound may have implications in material science:
Fluorescent Properties
The unique chromenone structure allows for potential applications in fluorescence-based technologies. Compounds with similar structures have been utilized in the development of fluorescent probes for biological imaging and sensing applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
- Conversely, the 4-methoxyphenoxy group in the N,N-diethyl derivative introduces polarizability, affecting solubility .
- Stereochemical Considerations : The N,N-diethyl analogue demonstrates high diastereoselectivity (dr 23:1) during synthesis, suggesting that steric effects from the cyclopropane and benzofuran rings influence reaction pathways .
Research Tools and Structural Analysis
- Crystallography : Programs like SHELXL (for refinement) and ORTEP (for graphical representation) are critical for determining molecular geometries and validating stereochemistry .
- Software Integration : WinGX suites enable comprehensive data processing, linking structure solution (e.g., via SHELXS) with visualization tools .
Notes and Limitations
Data Gaps : Direct biological data for the target compound are absent in the evidence; inferences are drawn from structural analogues.
Synthetic Challenges: The steric bulk of the 5,7-dimethyl groups may complicate synthesis compared to monosubstituted chromen derivatives.
Therapeutic Optimization : Further studies are needed to evaluate pharmacokinetics and toxicity profiles.
Q & A
Basic Question
- NMR : H and C NMR (DMSO-d6) to identify chromone (δ 6.2–6.8 ppm for aromatic protons) and cyclopropane (δ 1.2–1.5 ppm for CH2) moieties.
- IR : Stretching bands at ~1700 cm (C=O of chromone) and ~1650 cm (amide I).
- SC-XRD : Definitive bond-length/angle data using SHELX suites .
How should experimental designs for bioactivity studies account for the compound’s structural features?
Advanced Question
The tri-substituted chromone and benzofuran moieties suggest potential antifungal or antioxidant activity. Design assays (e.g., microbial growth inhibition, DPPH radical scavenging) with controls for photodegradation (chromophores absorb UV). Use dose-response curves (IC50) and compare to known pharmacophores like thiazolidinone derivatives . Include solubility studies (DMSO/PBS) to validate bioavailability.
How can conflicting crystallographic data (e.g., R-factor discrepancies) be resolved?
Advanced Question
High R-factors may indicate poor data quality or incorrect space group assignment. Reprocess raw data with WinGX for absorption corrections and outlier filtering . Cross-validate with independent software (e.g., OLEX2 or CRYSTALS). For twinned crystals, use TWINLAW in SHELXL to identify twin laws .
What strategies optimize synthesis yield for cyclopropanecarboxamide derivatives?
Advanced Question
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Solvent optimization : Anhydrous DMF improves reactivity but requires post-synthesis dialysis to remove traces.
- Temperature control : Maintain 0–5°C during coupling to prevent cyclopropane ring strain-induced decomposition .
How do researchers validate computational models (e.g., DFT) against experimental data for this compound?
Advanced Question
Compare DFT-calculated bond lengths/angles (using Gaussian09 with B3LYP/6-31G*) to SC-XRD results. Analyze deviations >0.05 Å using Mercury software to assess model accuracy. Validate electrostatic potential maps against Hirshfeld surfaces derived from crystallographic data .
What are the challenges in characterizing the compound’s stability under physiological conditions?
Advanced Question
Chromone derivatives are prone to hydrolysis at high pH. Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Use phosphate buffers (pH 7.4) to simulate physiological conditions and track degradation products (e.g., chromenone ring-opening) .
How can researchers address low solubility in aqueous media for in vitro assays?
Advanced Question
- Co-solvents : Use ≤1% DMSO to avoid cytotoxicity.
- Nanoparticle formulation : Encapsulate with PLGA (poly lactic-co-glycolic acid) via solvent evaporation.
- Derivatization : Introduce sulfonate groups to the benzofuran ring to enhance hydrophilicity .
What methodologies confirm the absence of polymorphic forms in crystalline samples?
Advanced Question
Perform powder X-ray diffraction (PXRD) to compare experimental patterns with simulated data from SC-XRD. Use DSC (differential scanning calorimetry) to detect melting point variations. For hydrates/solvates, conduct TGA (thermogravimetric analysis) to quantify solvent loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
